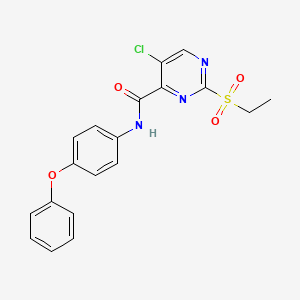

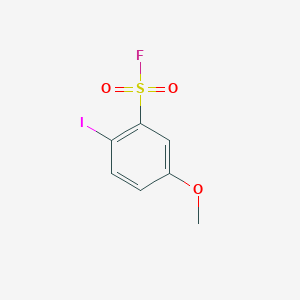

5-chloro-2-(ethylsulfonyl)-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Characterization of Polymers

Polyamides and poly(amide-imide)s derived from specific diamines exhibit unique properties due to their synthesis methods and constituent molecules. The process involves poly-condensation reactions in specific solvents, resulting in polymers with high glass transition temperatures and inherent viscosities. These materials demonstrate excellent solubility in polar solvents and stability up to 400°C, underscoring their potential for high-performance applications (Saxena et al., 2003).

Antimicrobial and Anti-inflammatory Applications

Pyrimidine derivatives exhibit significant biological activities, including antimicrobial and anti-inflammatory effects. The synthesis of ethyl-2-amino-4-chloro-6-(phenyl amino) pyrimidine-5-carboxylate derivatives, through Cyclocondensation and Michel type addition reactions, has shown promising results in screening for antibacterial, antifungal, and anti-inflammatory activities (A.S.Dongarwar et al., 2011).

Molluscicidal Properties for Schistosomiasis Control

Thiazolo[5,4-d]pyrimidines synthesized through specific reactions exhibit molluscicidal properties against the snails acting as intermediate hosts for Schistosomiasis, indicating a potential application in controlling this parasitic disease (El-bayouki & Basyouni, 1988).

Anticancer Activities

The synthesis of novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives and their evaluation against human leukemia cell lines revealed significant antitumor activities. The study indicates that specific substitutions on the pyrimidine ring can enhance anticancer efficacy, offering insights into the design of new anticancer agents (Asha et al., 2010).

Crystal Structures and Chemical Interactions

Investigations into the crystal structures of pyrimidine derivatives have provided insights into their chemical interactions, such as hydrogen bonding patterns and molecular arrangements. This knowledge is crucial for understanding the bioactivity of these compounds and for designing molecules with specific properties (Balasubramani et al., 2007).

Propriétés

IUPAC Name |

5-chloro-2-ethylsulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O4S/c1-2-28(25,26)19-21-12-16(20)17(23-19)18(24)22-13-8-10-15(11-9-13)27-14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRVLPMMWYBUIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

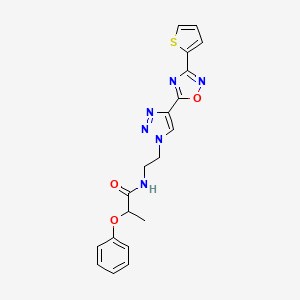

![1-(4-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2513180.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2513182.png)

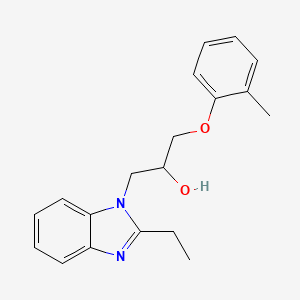

![2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2513186.png)

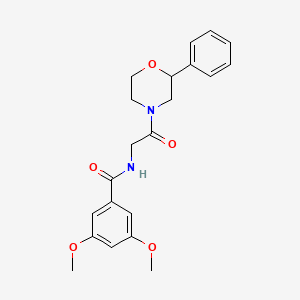

![2-Chloro-1-[3-(5-phenylmethoxypyrimidin-2-yl)azetidin-1-yl]propan-1-one](/img/structure/B2513193.png)

![4-(2-Bicyclo[2.2.1]heptanyl)-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2513197.png)

![3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2513200.png)

![(E)-N,N-dimethyl-N'-{4-methyl-1-[(4-nitrophenyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-yl}methanimidamide](/img/structure/B2513202.png)